tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate functional group, and a methoxy group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 5-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine or chlorine) or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of 5-hydroxyisoquinoline derivatives.
Reduction: Formation of 5-methoxyisoquinolin-3-ylamine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used
Scientific Research Applications
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-hydroxymethylisoquinolin-3-yl)carbamate
- tert-Butyl (5-methylpiperidin-3-yl)carbamate
- tert-Butyl (5-methylisoxazol-3-yl)carbamate
Uniqueness
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is unique due to the presence of the methoxy group on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(5-methoxyisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-11-10(9-16-13)6-5-7-12(11)19-4/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
HHASHSYXIRWYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.